2-Imino-4-oxo-thiazolidine-5-carboxylic acid

Overview

Description

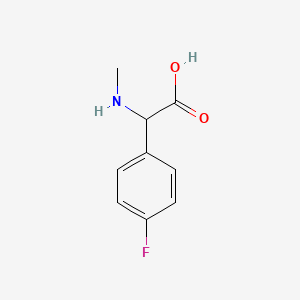

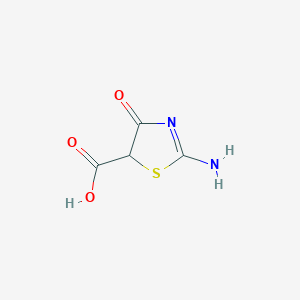

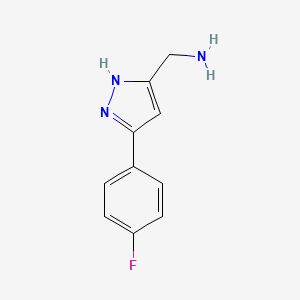

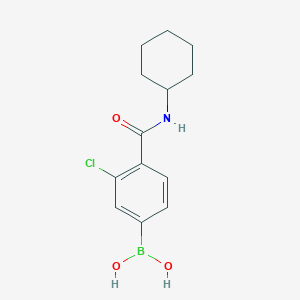

2-Imino-4-oxo-thiazolidine-5-carboxylic acid is a heterocyclic compound with sulfur at the first position and nitrogen at the third position . It is intriguing due to its presence in diverse natural and bioactive compounds . It has been shown to counteract the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and restore cellular response to Wnt-3 stimulation .

Synthesis Analysis

Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular formula of this compound is C4H4N2O3S . It is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are used in the synthesis of valuable organic combinations . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

The IR spectrum of similar compounds shows peaks at 3080 cm−1 (NH), 1716 cm−1 (C=O), and 1592 cm−1 (C=N) . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons .Scientific Research Applications

Synthesis and Biological Activity

- The compound and its derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, a series of 5-arylidene-2-imino-4-thiazolidinones showed slight to moderate activity against selected microorganisms, highlighting its potential in developing antimicrobial agents (Chavan & Pai, 2007).

- Another study synthesized derivatives of "2-Imino-4-oxo-thiazolidine-5-carboxylic acid" exploring its applications in organic synthesis and potential antimicrobial properties (Mahmoud et al., 2011).

Green Chemistry Approach

- Research has also focused on developing environmentally friendly synthesis methods for thiazolidine derivatives. A study introduced a green protocol for the synthesis of 4-thiazolidinone-5-carboxylic acid, emphasizing cost efficiency and environmental friendliness (Shaikh et al., 2022).

Chemical Properties and Stability

- The solubility, stability, and dissociation constants of various derivatives have been explored, providing valuable information on their chemical behavior in aqueous solutions (Butvin et al., 2000).

- Another study focused on the hypoglycemic activity of derivatives, indicating potential applications in diabetes management (Perepelytsya et al., 2019).

Structural Analysis

- The crystal structure of related compounds has been analyzed to understand their molecular configuration and interactions, contributing to drug design and development (Xuan et al., 2003).

Antimicrobial and Antifungal Properties

- Research on thiazolidinone derivatives has shown significant antimicrobial and antifungal properties, suggesting their use in treating infections (Deep et al., 2014).

Mechanism of Action

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

2-amino-4-oxo-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWOWIXKGGDVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid](/img/structure/B1461552.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1461553.png)

![1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1461558.png)

![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)